Sulfur, diimidodimethyl-

Description

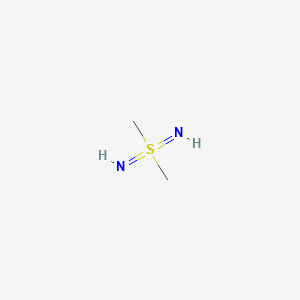

Structure

2D Structure

3D Structure

Properties

CAS No. |

13904-95-5 |

|---|---|

Molecular Formula |

C2H8N2S |

Molecular Weight |

92.17 g/mol |

IUPAC Name |

diimino(dimethyl)-λ6-sulfane |

InChI |

InChI=1S/C2H8N2S/c1-5(2,3)4/h3-4H,1-2H3 |

InChI Key |

YVEUHSWFOYPLLX-UHFFFAOYSA-N |

SMILES |

CS(=N)(=N)C |

Canonical SMILES |

CS(=N)(=N)C |

Other CAS No. |

13904-95-5 |

Synonyms |

(methylsulfonodiimidoyl)methane |

Origin of Product |

United States |

Synthetic Methodologies for Sulfur, Diimidodimethyl and Analogous Structures

De Novo Synthesis Pathways for Sulfur, Diimidodimethyl-

The de novo synthesis of N,N'-dimethylsulfur diimide involves the construction of the molecule from basic starting materials. These methods focus on the direct formation of the sulfur diimide core.

Direct Synthetic Routes and Reaction Optimizations

The most direct and common method for the synthesis of N,N'-dialkylsulfur diimides is the reaction of primary amines with sulfur chlorides. Specifically for N,N'-dimethylsulfur diimide, the reaction between methylamine (B109427) (CH₃NH₂) and sulfur dichloride (SCl₂) is a key synthetic route. purdue.edu This reaction is typically carried out in a suitable solvent and under controlled temperature conditions to manage its reactivity.

The general reaction can be represented as: 2 CH₃NH₂ + SCl₂ → (CH₃N)₂S + 2 HCl

Optimizing this reaction involves controlling the stoichiometry of the reactants to avoid the formation of side products. The presence of a base is often necessary to neutralize the hydrogen chloride (HCl) generated during the reaction, which can otherwise react with the amine starting material to form an ammonium (B1175870) salt, rendering it non-nucleophilic. The choice of solvent and reaction temperature also plays a crucial role in maximizing the yield and purity of the desired N,N'-dimethylsulfur diimide.

Mechanistic Elucidation of Formation Reactions for Sulfur, Diimidodimethyl-

The formation of N,N'-dimethylsulfur diimide from methylamine and sulfur dichloride is believed to proceed through a stepwise mechanism. The initial step involves the nucleophilic attack of the methylamine on the electrophilic sulfur atom of sulfur dichloride, leading to the formation of an intermediate chlorosulfenylamine derivative (CH₃NHSCl) and a molecule of hydrogen chloride.

Step 1: CH₃NH₂ + SCl₂ → CH₃NHSCl + HCl

This intermediate is generally unstable and readily reacts with a second molecule of methylamine. The second amine molecule acts as a nucleophile, attacking the sulfur atom of the chlorosulfenylamine, and also as a base to facilitate the elimination of another molecule of HCl, leading to the final N,N'-dimethylsulfur diimide product.

Step 2: CH₃NHSCl + CH₃NH₂ → (CH₃N)₂S + HCl

Precursor-Based Synthetic Strategies

Alternative precursor-based strategies for the synthesis of sulfur diimides, which can be adapted for the dimethyl derivative, include transamidation reactions. researchgate.net In this approach, a pre-existing sulfur diimide bearing different substituents is reacted with an excess of methylamine. If methylamine is a stronger base than the amine of the starting sulfur diimide, it can displace it to form the more stable N,N'-dimethylsulfur diimide.

For example, using a disulfonylsulfur diimide as a precursor: S(NSO₂R)₂ + 2 CH₃NH₂ → S(NCH₃)₂ + 2 RSO₂NH₂

Another precursor-based approach involves the reaction of primary amines with sulfur tetrafluoride (SF₄). researchgate.net This method is also applicable to the synthesis of N,N'-dialkylsulfur diimides.

Advanced Catalytic Approaches in Sulfur, Diimidodimethyl- Synthesis

While direct stoichiometric reactions are common, research into catalytic methods for the synthesis of sulfur-nitrogen compounds is ongoing to improve efficiency and reduce waste. For N,N'-dimethylsulfur diimide, both homogeneous and heterogeneous catalysis are potential avenues for enhancing its production.

Homogeneous Catalysis for Sulfur, Diimidodimethyl- Production

Homogeneous catalysis for the synthesis of sulfur diimides is an area of developing research. While specific examples for N,N'-dimethylsulfur diimide are not extensively documented in readily available literature, the principles of homogeneous catalysis can be applied. Transition metal complexes, for instance, are known to catalyze a variety of reactions involving sulfur and nitrogen compounds. A potential catalytic cycle could involve the activation of the sulfur precursor (e.g., sulfur dichloride) by a metal center, facilitating the reaction with methylamine. The catalyst would then be regenerated in the final step. For related sulfur compounds, rhodium rsc.org and copper researchgate.net complexes have been used in homogeneous catalytic systems to form C-S bonds, and similar principles could be explored for S-N bond formation in sulfur diimides.

| Catalyst Type | Potential Metal Centers | Plausible Role of Catalyst |

| Transition Metal Complexes | Rh, Cu, Pd, Ni | Activation of S-Cl bond, template for amine condensation |

| Lewis Acids | AlCl₃, BF₃ | Activation of the sulfur electrophile |

| Organic Bases | Pyridine, Triethylamine | Act as both catalyst and HCl scavenger |

Heterogeneous Catalysis for Sulfur, Diimidodimethyl- Synthesis

Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability. For the synthesis of N,N'-dimethylsulfur diimide, solid acid or base catalysts could potentially be employed. For instance, metal oxides or supported metal catalysts could facilitate the reaction between methylamine and sulfur chlorides. The catalyst surface could provide active sites for the adsorption and activation of the reactants, thereby lowering the activation energy of the reaction.

While specific heterogeneous catalysts for the direct synthesis of N,N'-dimethylsulfur diimide are not well-documented, related processes in industrial chemistry, such as the synthesis of dimethyl sulfide (B99878) from methanol (B129727) and hydrogen sulfide over an aluminum oxide catalyst, demonstrate the utility of heterogeneous catalysis in forming sulfur-carbon bonds. Similar principles could be applied to the formation of sulfur-nitrogen bonds.

| Catalyst Type | Example Materials | Potential Mechanism of Action |

| Solid Acids | Zeolites, Alumina | Activation of the sulfur chloride precursor |

| Solid Bases | Metal Oxides (e.g., MgO) | Activation of the amine nucleophile |

| Supported Metals | Pd/C, Ni/Al₂O₃ | Potential for oxidative addition/reductive elimination pathways |

Further research and development in these catalytic areas could lead to more efficient, scalable, and environmentally friendly synthetic routes for N,N'-dimethylsulfur diimide and other valuable sulfur-nitrogen compounds.

Green Chemistry Principles and Sustainable Synthesis of Sulfur, Diimidodimethyl-

The application of green chemistry principles to the synthesis of sulfur, diimidodimethyl- and related sulfur diimides aims to reduce the environmental impact of their production. Key areas of focus include the use of safer solvents, the development of catalytic methods to improve atom economy, and the reduction of hazardous waste.

Traditional methods for synthesizing N,N'-dialkyl sulfur diimides often involve reagents like sulfur dichloride (SCl₂) or sulfur tetrafluoride (SF₄), which are hazardous and produce significant waste. Modern approaches seek to replace these with more environmentally friendly alternatives. Catalytic methods are at the forefront of these efforts. For instance, transition-metal catalysts, such as those based on rhodium, have been explored for the synthesis of organosulfur compounds. mdpi.comthieme-connect.de These catalytic systems can facilitate the formation of sulfur-nitrogen bonds under milder conditions and with higher efficiency than stoichiometric reagents.

Another green approach involves the use of more sustainable starting materials and solvents. Research into replacing hazardous solvents like dimethylformamide (DMF) with greener alternatives is ongoing in many areas of chemical synthesis and can be applied to the production of sulfur diimides. nih.gov The principles of atom economy are also central to green synthesis. Reactions that maximize the incorporation of all starting materials into the final product are preferred. Transamidation reactions, where an existing sulfur diimide is reacted with an amine to exchange the N-substituents, can be designed to have high atom economy, especially if the displaced amine is of low molecular weight and can be easily recycled or reused.

The development of solvent-free reaction conditions is another key aspect of green synthesis. Mechanochemical methods, where reactions are induced by mechanical force rather than by dissolving the reactants in a solvent, offer a promising avenue for the sustainable synthesis of various chemical compounds and could potentially be applied to sulfur diimides.

While specific green synthetic protocols for sulfur, diimidodimethyl- are not extensively documented in publicly available literature, the general principles of green chemistry provide a clear framework for future research and development in this area. The table below summarizes some green chemistry approaches applicable to the synthesis of N,N'-dialkyl sulfur diimides.

| Green Chemistry Principle | Application in Sulfur Diimide Synthesis |

| Catalysis | Use of transition-metal catalysts (e.g., Rhodium-based) to improve reaction efficiency and reduce waste. mdpi.comthieme-connect.de |

| Safer Solvents | Replacement of hazardous solvents with greener alternatives or implementation of solvent-free conditions. nih.gov |

| Atom Economy | Designing synthetic routes, such as optimized transamidation reactions, that maximize the incorporation of starting materials into the product. wikipedia.org |

| Use of Renewable Feedstocks | Exploring starting materials derived from renewable sources. |

| Waste Reduction | Developing synthetic pathways that minimize the formation of byproducts and hazardous waste. |

Post-Synthetic Modification and Functionalization of Sulfur, Diimidodimethyl-

The ability to modify the structure of sulfur, diimidodimethyl- after its initial synthesis is crucial for tuning its properties and developing new applications. Functionalization can occur at the imidodimethyl moieties or at the central sulfur atom.

Derivatization at the Sulfur Center

The sulfur atom in sulfur, diimidodimethyl- is the primary site of reactivity and offers several avenues for derivatization. As electrophilic species, sulfur diimides readily react with nucleophiles at the sulfur center. wikipedia.org

One common reaction is the addition of organolithium reagents (R'Li), which attack the sulfur atom to form a corresponding nitrogen anion. wikipedia.org This reaction allows for the introduction of a new organic substituent at the sulfur center, leading to a more complex, functionalized molecule.

Another important derivatization is the reaction with metal amides. For example, treating a sulfur diimide with a lithium amide can lead to the formation of triimido analogues of sulfite (B76179). wikipedia.org This transformation changes the coordination environment and oxidation state of the sulfur atom.

Oxidation of the sulfur center is also a key derivatization pathway. For instance, fluorine gas can oxidize sulfur diimides to difluorosulfur diimides (RNS(F)₂NR'). wikipedia.org This reaction demonstrates the ability to increase the coordination number and modify the electronic properties of the sulfur atom.

The electrophilic sulfur center can also participate in cycloaddition reactions. Sulfur diimides are known to undergo Diels-Alder reactions with dienes, where the S=N bond acts as a dienophile. wikipedia.org This provides a powerful method for constructing cyclic structures containing the sulfur-nitrogen moiety.

The table below summarizes key derivatization reactions at the sulfur center of N,N'-dialkyl sulfur diimides.

| Reagent | Product Type |

| Organolithium Reagents (R'Li) | R'S(NR)(NRLi) wikipedia.org |

| Metal Amides (e.g., LiNHR') | Triimido analogues of sulfite wikipedia.org |

| Fluorine (F₂) | Difluorosulfur diimides (RNS(F)₂NR') wikipedia.org |

| Dienes | Diels-Alder adducts wikipedia.org |

Stereoselective Synthesis and Control of Isomerism in Sulfur, Diimidodimethyl-

Sulfur, diimidodimethyl- and other N,N'-disubstituted sulfur diimides can exist as three geometric isomers: (E,E), (E,Z), and (Z,Z), arising from the arrangement of the substituents around the two N=S double bonds. wikipedia.org The control of this isomerism is a critical aspect of their synthesis, as the different isomers can have distinct physical and chemical properties.

The stereochemical outcome of the synthesis of N,N'-dialkyl sulfur diimides is often dependent on the reaction conditions and the nature of the substituents. While the parent compound, S(NH)₂, is of theoretical interest, derivatives with organic groups are stable and allow for the study of their stereochemistry. wikipedia.org

The planar C-N=S=N-C core with bent C-N=S and N=S=N geometries is a key structural feature. wikipedia.org The specific combination of E and Z isomers observed can be influenced by steric and electronic factors of the N-substituents. For instance, bulky substituents may favor the formation of one isomer over another to minimize steric hindrance.

While general methods for stereoselective synthesis in organic chemistry are well-established, their specific application to the controlled formation of (E,E), (E,Z), and (Z,Z) isomers of sulfur, diimidodimethyl- is not extensively detailed in the available literature. However, principles of kinetic and thermodynamic control can be applied. For example, carrying out the synthesis at low temperatures might favor the kinetically controlled product, while higher temperatures could allow for equilibration to the thermodynamically most stable isomer.

Spectroscopic techniques such as NMR can be used to identify and quantify the different isomers in a mixture. mdpi.com The distinct chemical environments of the methyl groups and the nitrogen atoms in the (E,E), (E,Z), and (Z,Z) isomers would likely result in different NMR chemical shifts, allowing for their differentiation.

The table below outlines the possible geometric isomers of Sulfur, diimidodimethyl-.

| Isomer | Description |

| (E,E) | Both methyl groups are on opposite sides of the N=S double bonds relative to the other nitrogen atom. |

| (E,Z) | One methyl group is on the opposite side, and the other is on the same side of the respective N=S double bond. |

| (Z,Z) | Both methyl groups are on the same side of the N=S double bonds relative to the other nitrogen atom. |

Reactivity and Reaction Mechanisms of Sulfur, Diimidodimethyl

Kinetic and Mechanistic Studies

Identification and Characterization of Reaction Intermediates

Despite targeted searches using various synonyms for the compound, including "dimethylsulfur diimide" and its CAS number, the available research literature does not provide the specific experimental data, detailed research findings, or kinetic and mechanistic studies required to populate these sections accurately.

The search results consistently yielded information on related but distinct sulfur compounds, such as dimethyl sulfide (B99878) (DMS), dimethyl sulfoxide (B87167) (DMSO), dimethyl disulfide (DMDS), and the parent compound diimide (N₂H₂). Adhering to the strict instruction to not introduce any information falling outside the explicit scope of "Sulfur, diimidodimethyl-" prevents the use of data from these other compounds, as their reactivity and mechanisms would not be representative.

Generating an article under these circumstances would require speculation or the inclusion of irrelevant information, violating the core principles of scientific accuracy and the user's explicit instructions. Therefore, the request to generate an English article focusing solely on the specified aspects of "Sulfur, diimidodimethyl-" cannot be completed at this time.

Transition State Analysis and Reaction Coordinate Mapping of Sulfur, diimidodimethyl-

A comprehensive understanding of the reactivity of Sulfur, diimidodimethyl- (MeN=S=NMe) necessitates a detailed examination of the transition states and reaction coordinates involved in its chemical transformations. While specific experimental and computational studies exclusively focused on this particular sulfur diimide are limited in the public domain, the principles of transition state theory and reaction coordinate mapping provide a robust framework for predicting and interpreting its chemical behavior.

Transition State Analysis involves the characterization of the highest energy point along a reaction pathway, the transition state (TS). The structure and energy of the TS dictate the kinetic feasibility of a reaction. For reactions involving sulfur diimides, computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating the geometry, vibrational frequencies, and energy of the transition state. nih.gov For instance, in cycloaddition reactions, a common mode of reactivity for diimides, the transition state would involve the concerted or stepwise formation of new chemical bonds between the sulfur diimide and a reaction partner. The analysis of the transition state geometry can reveal whether the reaction proceeds through a synchronous or asynchronous mechanism.

Reaction Coordinate Mapping provides a more dynamic picture of a chemical reaction, illustrating the continuous path from reactants to products through the transition state. mdpi.com This mapping is essentially a depiction of the potential energy surface along the intrinsic reaction coordinate. For a reaction involving Sulfur, diimidodimethyl-, such as its reduction of an alkene, the reaction coordinate would trace the approach of the diimide to the double bond, the transfer of hydrogen atoms, and the eventual formation of the alkane and dinitrogen. wikipedia.org Computational studies can map this coordinate, identifying key intermediates and the energy barriers between them, thus providing a complete mechanistic picture. rsc.org

| Parameter | Description | Significance in Reactivity Analysis |

|---|---|---|

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | Determines the reaction rate; a lower activation energy corresponds to a faster reaction. |

| Imaginary Frequency | A single negative vibrational frequency in the calculated vibrational spectrum of the transition state. | Confirms that the located stationary point is a true transition state and not a minimum on the potential energy surface. The motion associated with this frequency corresponds to the transformation from reactants to products. |

| Geometrical Parameters | Bond lengths, bond angles, and dihedral angles of the transition state structure. | Provides insight into the nature of bond making and bond breaking at the transition state, indicating whether the mechanism is concerted or stepwise. |

Reactivity Profile with Diverse Chemical Entities

The reactivity of Sulfur, diimidodimethyl- is dictated by the presence of the sulfur-nitrogen double bonds, which confer a unique electronic structure upon the molecule. This section explores its interactions with various chemical species.

Interactions with Electrophiles and Nucleophiles

The sulfur atom in sulfur diimides can exhibit both electrophilic and nucleophilic character. The lone pair of electrons on the sulfur atom can engage in nucleophilic attack. Conversely, the polarized S=N bonds, with the sulfur atom being more electropositive than the nitrogen atoms, can render the sulfur atom susceptible to nucleophilic attack.

Electrophiles: Sulfur, diimidodimethyl- is expected to react with strong electrophiles. The nitrogen atoms, with their lone pairs, are potential sites for electrophilic attack. Protonation or alkylation at a nitrogen atom would generate a cationic species, likely activating the molecule for further reactions.

Nucleophiles: The sulfur atom is the primary site for nucleophilic attack. Strong nucleophiles can add to the sulfur atom, leading to a variety of products depending on the nature of the nucleophile and the reaction conditions. For example, organolithium reagents could potentially add to the sulfur, leading to the formation of new carbon-sulfur bonds. rsc.org

| Reactant Type | Potential Site of Interaction on Sulfur, diimidodimethyl- | Expected Initial Product Type |

|---|---|---|

| Strong Electrophiles (e.g., H+, R+) | Nitrogen atoms | Cationic sulfur diimide species |

| Strong Nucleophiles (e.g., R-Li, Grignard reagents) | Sulfur atom | Anionic adduct with a new bond to sulfur |

| Soft Electrophiles | Sulfur atom (via its lone pair) | Coordination complex or adduct |

| Soft Nucleophiles | Sulfur atom | Adduct formation |

Organic Transformations Mediated by Sulfur, Diimidodimethyl-

The most well-documented reaction of the parent diimide (HN=NH) is the reduction of unsaturated organic compounds. wikipedia.orgwikipedia.org By analogy, Sulfur, diimidodimethyl- can be expected to participate in similar transformations, acting as a source of hydrogen for the reduction of double and triple bonds. The mechanism is believed to involve a concerted, stereospecific syn-addition of two hydrogen atoms across the multiple bond via a cyclic transition state. wikipedia.org This method offers a metal-free alternative to catalytic hydrogenation.

Sulfur diimides can also participate in cycloaddition reactions. The S=N double bonds can act as dienophiles or heterodienes in Diels-Alder type reactions, providing a route to sulfur- and nitrogen-containing heterocyclic compounds. mdpi.com The regioselectivity and stereoselectivity of these reactions would be influenced by the electronic and steric properties of the substituents on both the sulfur diimide and the reaction partner.

Radical Reactions and Photochemistry of Sulfur, Diimidodimethyl-

The photochemistry of sulfur-containing organic compounds is a rich area of study. Upon absorption of ultraviolet or visible light, molecules can be promoted to an excited electronic state, from which they can undergo various chemical reactions. researchgate.netnih.gov

Radical Reactions: While specific studies on the radical reactions of Sulfur, diimidodimethyl- are scarce, the chemistry of related sulfur compounds suggests that it could be a precursor to sulfur-containing radicals. researchgate.net For instance, homolytic cleavage of the S-N bond upon photolysis or thermolysis could generate nitrogen-centered and sulfur-centered radicals. These reactive intermediates could then initiate or participate in a variety of radical chain reactions, such as addition to alkenes or hydrogen abstraction. frontiersin.org The presence of the methyl groups could also provide sites for hydrogen abstraction, leading to carbon-centered radicals.

Photochemistry: The absorption of UV light by Sulfur, diimidodimethyl- would likely involve n → π* or π → π* transitions associated with the S=N chromophore. sci-hub.box The excited state could then decay through several pathways, including fluorescence, phosphorescence, intersystem crossing to a triplet state, or photochemical reaction. researchgate.net Potential photochemical reactions include isomerization between different geometric isomers (E,E-, E,Z-, Z,Z-), cycloadditions to unsaturated compounds, or fragmentation to generate smaller radical species. The specific photochemical behavior would depend on the excitation wavelength, the solvent, and the presence of other reactive species.

Coordination Chemistry of Sulfur, Diimidodimethyl As a Ligand

Ligand Design Principles and Coordination Modes of Sulfur, Diimidodimethyl-

The design of ligands based on the sulfur diimide framework is centered on leveraging the multiple donor sites and the reactivity of the N=S=N backbone. Sulfur diimides are generally electrophilic, but their nitrogen atoms act as Lewis bases, making them effective ligands for a variety of metals wikipedia.orguni-due.de. Ligand design often involves modifying the R groups on the nitrogen atoms to tune the steric and electronic properties of the ligand, thereby influencing the structure and reactivity of the resulting metal complexes.

The term denticity refers to the number of donor atoms in a ligand that bind to a central metal atom wikipedia.orgfiveable.meunacademy.com. Ligands with multiple binding sites are termed polydentate and can form more stable complexes through the chelate effect fiveable.meunacademy.com.

Sulfur, diimidodimethyl- possesses three potential donor atoms: the two nitrogen atoms and the sulfur atom. However, it typically coordinates to metal centers through its nitrogen atoms. In its simplest form, it can act as a monodentate ligand, binding through one of its nitrogen atoms. More commonly, it functions as a bidentate ligand, coordinating to a single metal center through both nitrogen atoms to form a stable four-membered chelate ring (M-N-S-N). This chelating behavior is a key aspect of its coordination chemistry.

Furthermore, the fundamental sulfur diimide scaffold can be incorporated into more complex molecular structures to create ligands with higher denticity. By attaching other donor groups to the dimethyl substituents, multidentate ligands can be designed to form multiple chelate rings, leading to enhanced complex stability wikipedia.orgfiveable.me.

In addition to chelating to a single metal center, Sulfur, diimidodimethyl- and its derivatives can act as bridging ligands , connecting two or more metal centers. This bridging can occur in several ways:

N,N'-Bridging: The two nitrogen atoms can bind to two different metal centers, linking them together.

μ-S Bridging: The sulfur atom itself can bridge two metal centers, a common motif in sulfur chemistry that facilitates electronic communication between the metals nsf.gov.

This ability to bridge metal ions allows for the construction of multinuclear complexes and extended polymeric coordination networks mdpi.commdpi.com. The geometry of the ligand, specifically the angle between the two N=S bonds, plays a crucial role in determining the structure of these larger assemblies. By carefully selecting the metal precursor and reaction conditions, chemists can direct the self-assembly process to form discrete dimeric or oligomeric structures, or one-, two-, or three-dimensional coordination polymers with potentially interesting catalytic, magnetic, or material properties mdpi.commdpi.comsemanticscholar.org.

Synthesis and Characterization of Metal Complexes of Sulfur, Diimidodimethyl-

The synthesis of metal complexes with sulfur diimide ligands typically involves the reaction of the pre-formed ligand with a suitable metal salt or organometallic precursor wisdomlib.org. Common characterization techniques include single-crystal X-ray diffraction, NMR spectroscopy (¹H, ¹³C), and infrared (IR) spectroscopy to elucidate the solid-state structure and bonding within the complexes researchgate.netrdd.edu.iq.

A wide array of transition metal complexes featuring sulfur diimide ligands have been synthesized semanticscholar.orgcore.ac.ukmdpi.comillinois.eduuomustansiriyah.edu.iq. The synthetic routes often involve insertion reactions or salt elimination. For instance, bis(trimethylsilyl)sulfurdiimide, a close analogue of Sulfur, diimidodimethyl-, has been shown to react with organometallic complexes of zinc (a Group 12 transition metal) and Group 4 metals (Ti, Zr, Hf) via insertion into the metal-carbon bond uni-due.deresearchgate.net.

These reactions lead to the formation of metal diimidosulfinate complexes, where the sulfur diimide ligand has been modified by the addition of a methyl group to the sulfur atom. The resulting ligand then chelates to the metal center.

Table 1: Examples of Transition Metal Complexes Derived from Sulfur Diimide Reactions

| Metal Precursor | Sulfur Diimide | Resulting Complex Structure | Coordination Mode | Reference |

|---|---|---|---|---|

| ZnMe₂ | S(NSiMe₃)₂ | [MeZnN(SiMe₃)S(Me)NSiMe₃]₂ | Chelating and Bridging | uni-due.de |

| CpMMe₃ (M = Ti, Zr, Hf) | S(NSiMe₃)₂ | Cp(Me)₂M[Me₃SiNS(Me)NSiMe₃] | Bidentate Chelate | uni-due.deresearchgate.net |

| CpMCl₃ (M = Ti, Zr, Hf) | Li[(Me₃SiN)₂S(Me)] | Cp(Cl)₂M[Me₃SiNS(Me)NSiMe₃] | Bidentate Chelate | researchgate.net |

These complexes are typically characterized using a suite of analytical techniques, including multinuclear NMR, IR spectroscopy, and elemental analysis rdd.edu.iquomustansiriyah.edu.iq. For paramagnetic complexes, techniques like EPR spectroscopy and magnetic susceptibility measurements are employed rdd.edu.iq.

The coordination chemistry of sulfur diimides extends to main group metals and lanthanides. Organolithium reagents, for example, can attack the electrophilic sulfur atom of S(NR)₂ ligands wikipedia.org.

Recently, the first lanthanide complexes with a redox-active sulfur diimide ligand, [LnCp₂( (Me₃SiN=)₂S)] (where Ln = Sm, Eu, Yb), were synthesized and characterized nih.govbath.ac.ukresearchgate.netulethbridge.ca. These complexes were prepared by reacting the lanthanide precursor [LnCp₂(THF)₂] with bis(trimethylsilyl)sulfur diimide nih.govbath.ac.uk. Detailed characterization, including single-crystal X-ray diffraction, revealed that these complexes are best described as containing a trivalent lanthanide ion (Ln³⁺) and a sulfur diimide radical anion ligand, [(Me₃SiN=)₂S]⁻• nih.govbath.ac.ukresearchgate.net. This highlights the ability of strongly reducing lanthanide(II) precursors to transfer an electron to the sulfur diimide ligand, demonstrating the ligand's redox non-innocence researchgate.net.

Table 2: Selected Lanthanide Complexes with a Sulfur Diimide Ligand

| Lanthanide Metal (Ln) | Complex Formula | Formal Oxidation States | Key Finding | Reference |

|---|---|---|---|---|

| Samarium (Sm) | [SmCp₂( (Me₃SiN=)₂S)] | Sm³⁺, [(RNS)₂]⁻• | First isolation of an acyclic sulfur diimide radical anion | nih.govbath.ac.uk |

| Europium (Eu) | [EuCp₂( (Me₃SiN=)₂S)] | Eu³⁺, [(RNS)₂]⁻• | Redox-active nature of the ligand confirmed | nih.govbath.ac.uk |

| Ytterbium (Yb) | [YbCp*₂( (Me₃SiN=)₂S)] | Yb³⁺, [(RNS)₂]⁻• | Characterized by X-ray, EPR, and SQUID magnetometry | nih.govbath.ac.ukresearchgate.net |

Electronic and Structural Characterization of Metal-Sulfur, Diimidodimethyl- Bonding

Understanding the electronic structure and the nature of the bonding in metal-sulfur diimide complexes is crucial for predicting their reactivity. This is achieved through a combination of experimental techniques and theoretical calculations, such as Density Functional Theory (DFT) nih.govresearchgate.netaps.org.

Single-crystal X-ray diffraction provides precise information on bond lengths and angles within the complex nsf.govnih.gov. In chelating complexes, the M-N bond lengths and the N-S-N angle are key parameters. In bridging complexes, the geometry around the sulfur atom and the M-S bond distances provide insight into the strength and nature of the metal-ligand interaction nih.gov. For example, in a dinickel complex with a bridging sulfur radical, the Ni–S bond lengths were found to be approximately 2.27 Å nih.gov.

Spectroscopic methods offer further insight.

Infrared (IR) Spectroscopy: The stretching frequencies of the N=S bonds are sensitive to coordination. A shift in these frequencies upon complexation can indicate the strength of the metal-nitrogen interaction.

X-ray Absorption Spectroscopy (XAS): This technique can probe the oxidation state of the metal and the covalency of the metal-ligand bonds nsf.govnih.gov.

Computational Chemistry: DFT calculations are used to model the geometric and electronic structures of these complexes nih.govresearchgate.net. These studies can determine orbital compositions, analyze bond orders, and calculate charge distributions, providing a detailed picture of the metal-ligand bonding nih.govresearchgate.netaps.org. In complexes with bridging sulfur ligands, DFT can elucidate the pathways for superexchange interactions between metal centers nih.govresearchgate.net.

In redox-active systems, like the lanthanide complexes mentioned above, computational and spectroscopic analyses have shown that the unpaired electron density in the radical anion ligand is primarily located on the sulfur and nitrogen atoms, delocalized over the N=S=N framework nih.govnih.gov. This demonstrates that the sulfur diimide ligand is not merely a passive scaffold but can actively participate in the electronic structure of the complex nsf.govnih.gov.

Spectroscopic Probes of Metal-Ligand Interactions

Spectroscopic techniques are crucial for elucidating the nature of the metal-ligand bond in complexes of sulfur diimides.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides direct information about the bonding within the ligand upon coordination. Changes in the N-H and S-N stretching frequencies in the IR and Raman spectra of a metal-Sulfur, diimidodimethyl- complex, compared to the free ligand, would indicate the involvement of the nitrogen and/or sulfur atoms in the coordination to the metal center. A shift to lower frequencies is typically observed for the stretching vibrations of the bonds directly involved in coordination, reflecting a weakening of these bonds upon electron donation to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in characterizing the organic backbone of the ligand and detecting changes in the electronic environment of the methyl groups upon complexation. More informative would be ¹⁵N NMR (if isotopically enriched) to directly probe the coordination of the imido nitrogen atoms. A significant change in the chemical shift of the nitrogen atoms upon coordination would provide definitive evidence of their role as donor atoms.

UV-Visible Spectroscopy: Electronic spectroscopy can provide insights into the electronic structure of the metal complexes. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in the UV-Vis spectrum would be indicative of the electronic interactions between the Sulfur, diimidodimethyl- ligand and the metal center. The energy of these bands can offer information about the relative energies of the metal and ligand orbitals.

Interactive Table: Expected Spectroscopic Shifts in Metal-Sulfur, Diimidodimethyl- Complexes

| Spectroscopic Technique | Observable Parameter | Expected Change Upon Coordination | Information Gained |

| Infrared (IR) Spectroscopy | N-H stretching frequency | Shift to lower wavenumber | Involvement of N in coordination |

| Infrared (IR) Spectroscopy | S-N stretching frequency | Shift to lower wavenumber | Involvement of S in coordination |

| ¹H NMR Spectroscopy | Chemical shift of CH₃ protons | Shift in ppm | Change in electronic environment |

| ¹⁵N NMR Spectroscopy | Chemical shift of NH nitrogen | Significant downfield or upfield shift | Direct evidence of N-coordination |

| UV-Visible Spectroscopy | Absorption bands (λ_max) | Appearance of new LMCT/MLCT bands | Electronic structure and bonding |

Theoretical and Computational Analysis of Coordination Bonds

Density Functional Theory (DFT) and other computational methods are powerful tools for understanding the bonding and electronic structure of metal-sulfur diimide complexes at a molecular level.

Geometry Optimization and Vibrational Analysis: DFT calculations can predict the stable geometries of metal-Sulfur, diimidodimethyl- complexes, revealing bond lengths and angles. These computed structures can be compared with experimental data from X-ray crystallography if available. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Molecular Orbital (MO) Analysis: An analysis of the molecular orbitals can provide a detailed picture of the metal-ligand bonding. It can identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic transitions observed in the UV-Vis spectrum and the reactivity of the complex. The composition of the frontier orbitals would reveal the extent of mixing between metal d-orbitals and ligand orbitals, quantifying the covalent character of the coordination bond.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about the charge distribution within the complex and the nature of the donor-acceptor interactions between the ligand and the metal. This method can quantify the charge transfer from the ligand to the metal, providing a measure of the Lewis basicity of the Sulfur, diimidodimethyl- ligand.

Catalytic Applications of Metal-Sulfur, Diimidodimethyl- Complexes

The unique electronic and steric properties of sulfur diimide ligands suggest that their metal complexes could be active catalysts in a variety of chemical transformations.

Homogeneous Catalysis using Sulfur, Diimidodimethyl- Metal Complexes

In homogeneous catalysis, the catalyst and reactants are in the same phase, allowing for high activity and selectivity under mild reaction conditions.

Oxidation Catalysis: The ability of the sulfur atom to exist in multiple oxidation states and the electron-donating nature of the imido groups could make metal-Sulfur, diimidodimethyl- complexes suitable for catalyzing oxidation reactions. For instance, they could potentially activate small molecules like O₂ or H₂O₂ for the selective oxidation of organic substrates.

Hydrogenation and Transfer Hydrogenation: The electronic flexibility of the sulfur diimide ligand could facilitate the activation of H₂ or other hydrogen sources. Metal complexes bearing these ligands might catalyze the hydrogenation of unsaturated bonds, such as C=C and C=O, or be active in transfer hydrogenation reactions.

Heterogeneous Catalysis Derived from Sulfur, Diimidodimethyl- Complexes

Heterogeneous catalysts are in a different phase from the reactants, which allows for easy separation and recycling of the catalyst.

Immobilization on Solid Supports: Metal-Sulfur, diimidodimethyl- complexes could be immobilized on solid supports like silica, alumina, or polymers. This can be achieved by covalent attachment of the ligand to the support or by physical adsorption. The resulting supported catalysts could combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Precursors for Nanomaterials: Thermal decomposition of metal-Sulfur, diimidodimethyl- complexes under controlled atmospheres could be a route to synthesize novel metal sulfide (B99878) or nitride nanomaterials. These materials often exhibit high catalytic activity in various reactions, including hydrodesulfurization and hydrodenitrogenation, due to their high surface area and unique electronic properties.

Electrocatalytic Functions

Electrocatalysis involves the use of catalysts to accelerate electrochemical reactions at electrode surfaces.

Hydrogen Evolution Reaction (HER): Metal-sulfur complexes are known to be active electrocatalysts for the hydrogen evolution reaction. The presence of both sulfur and nitrogen donor atoms in the Sulfur, diimidodimethyl- ligand could create a coordination environment around the metal center that is favorable for proton reduction and H-H bond formation.

CO₂ Reduction: The development of efficient electrocatalysts for the reduction of CO₂ to valuable chemicals and fuels is a major research challenge. The tunable electronic properties of metal-Sulfur, diimidodimethyl- complexes could allow for the design of catalysts that can selectively reduce CO₂ to products such as carbon monoxide, formic acid, or methane.

Interactive Table: Potential Catalytic Applications of Metal-Sulfur, Diimidodimethyl- Complexes

| Catalysis Type | Reaction | Potential Role of the Complex |

| Homogeneous | Alkene Epoxidation | Activation of an oxidant (e.g., H₂O₂) |

| Homogeneous | Ketone Hydrogenation | Activation of H₂ |

| Heterogeneous | Hydrodesulfurization | As a precursor to active metal sulfide catalysts |

| Heterogeneous | C-C Coupling Reactions | Immobilized on a solid support for recyclability |

| Electrocatalysis | Hydrogen Evolution | Proton reduction at an electrode surface |

| Electrocatalysis | CO₂ Reduction | Selective conversion of CO₂ to chemical feedstocks |

Applications of Sulfur, Diimidodimethyl in Materials Science and Polymer Chemistry

Incorporation of Sulfur, Diimidodimethyl- into Polymeric Systems

The integration of sulfur diimide functionalities into polymer chains can be achieved through various synthetic strategies, primarily by utilizing them as building blocks in polymerization reactions or as modifiers for existing polymer networks.

Sulfur-containing compounds are increasingly being explored as monomers and co-monomers to create novel polymers with tailored properties. A prominent method for synthesizing sulfur-rich polymers is "inverse vulcanization," where elemental sulfur is copolymerized with vinylic or other unsaturated monomers. nih.govibs.re.krelsevierpure.comresearchgate.net This process allows for the creation of chemically stable and processable polymers with high sulfur content. ibs.re.krresearchgate.net

The physical properties of the resulting sulfur-based copolymers can be tuned by varying the structure of the vinylic or allylic co-monomer. researchgate.net Fatty acid-derived monomers have also been successfully used in inverse vulcanization with elemental sulfur, highlighting the versatility of this approach in creating sustainable polymers. mdpi.com While direct polymerization of Sulfur, diimidodimethyl- is a specific area of research, the principles of inverse vulcanization provide a framework for its potential use as a co-monomer. The reactivity of the S=N bonds could allow for its incorporation into polymer chains, potentially offering unique properties compared to traditional olefinic co-monomers.

Another approach involves the synthesis of sulfur-containing polymers through terpolymerization. For instance, poly(ketene dithioacetals) with high molecular weights have been synthesized from the terpolymerization of active methylene compounds, carbon disulfide, and dihalohydrocarbons. rsc.org This demonstrates the diverse synthetic routes available for creating sulfur-rich polymers.

Table 1: Examples of Co-monomers Used in Inverse Vulcanization with Sulfur

| Co-monomer | Resulting Polymer Properties | Reference |

|---|---|---|

| Divinylbenzene (DVB) | Crosslinked thermoset | nih.gov |

| Dicyclopentadiene (DCPD) | Shelf-stable, soluble oligomer; insoluble after curing | rsc.org |

| 1,3-Diisopropenylbenzene (DIB) | Shape persistent and stable copolymer | nih.gov |

| Limonene | Low molecular weight polysulfide | nih.gov |

| 5-Ethylidene-2-norbornene (ENB) | Can stabilize up to 90 wt% sulfur | nih.gov |

| Fatty Acid-Derived Olefins | Sustainable organosulfur polymers | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Sulfur-containing copolymers have demonstrated significant potential as crosslinking agents and network modifiers in elastomer composites. mdpi.comresearchgate.net For example, copolymers of sulfur and a di-pyrrole compound have been successfully used as the sole crosslinking agent for unsaturated elastomers like poly(styrene-co-butadiene). rsc.org This approach offers a more sustainable alternative to traditional oil-based accelerators used in vulcanization. rsc.org

These sulfur-based crosslinking agents can lead to more efficient vulcanization and a higher density of the crosslinking network. mdpi.comresearchgate.net The resulting elastomer composites exhibit improved properties such as higher dynamic rigidity, better ultimate tensile properties, and enhanced stability of the crosslinking network at high temperatures. mdpi.comresearchgate.net The structure of the organic co-monomer used in the sulfur copolymer plays a crucial role in determining the final properties of the crosslinked material. nih.gov For instance, copolymers made with 1,6-bis(2,5-dimethyl-1H-pyrrol-1-yl)hexane (HMDP) have been shown to be effective crosslinking agents. mdpi.com

Table 2: Properties of Elastomers Crosslinked with Sulfur Copolymers

| Property | Improvement with Sulfur Copolymer Crosslinker | Reference |

|---|---|---|

| Vulcanization Efficiency | More efficient | mdpi.comresearchgate.net |

| Crosslinking Network Density | Higher | mdpi.comresearchgate.net |

| Dynamic Rigidity | Higher | mdpi.comresearchgate.net |

| Ultimate Tensile Properties | Better | mdpi.comresearchgate.net |

| High-Temperature Stability | Better | mdpi.comresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Development of Advanced Materials Utilizing Sulfur, Diimidodimethyl- Functionality

The incorporation of sulfur, and specifically the sulfur diimide moiety, into polymers opens up possibilities for creating advanced materials with unique optical, energy storage, and responsive properties. nih.govibs.re.krelsevierpure.comresearchgate.netrsc.org

Sulfur-containing polymers are highly sought after for optical applications due to their potential for high refractive indices. nih.govnih.gov The high molar refraction of sulfur compared to carbon is a key factor contributing to this property. nih.govnih.gov The introduction of sulfur atoms into a polymer, either in the backbone or as a pendant group, can significantly increase the refractive index. nih.gov

Researchers have successfully synthesized sulfur-containing polymers with refractive indices exceeding 1.9 while maintaining high transparency in the visible range. eurekalert.org These materials are promising for applications in optical devices such as image sensors, optical data storage, and light-emitting diodes. nih.govnih.gov For instance, polymers made from sulfur and 1,3-diisopropenylbenzene (DIB) are transparent in the near-IR up to 5-6μm. spie.org The refractive indices of these sulfur copolymers can range from 1.78 to 1.85. spie.org

The development of sulfur-containing polyimides and polyethers further expands the range of high refractive index materials. nih.gov While challenges such as solubility and processing remain, the potential for creating lightweight and easily moldable optical components drives research in this area. nih.govspie.org

Table 3: Refractive Indices of Selected Sulfur-Containing Polymers

| Polymer System | Refractive Index (n) | Wavelength | Reference |

|---|---|---|---|

| Sulfur-DIB Copolymer | 1.78 - 1.85 | Not specified | spie.org |

| Poly(phenylene thioether)s | 1.6553 - 1.6751 | 633 nm | nih.gov |

| Thiol-ene based polymers | 1.6052 - 1.6228 | 589 nm | nih.gov |

| Vapor-deposited SCP film | > 1.9 | Visible range | eurekalert.org |

This table is interactive. Click on the headers to sort the data.

Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density. ucl.ac.ukoaepublish.comresearchgate.net Sulfur-rich polymers, including those synthesized via inverse vulcanization, have been investigated as active cathode materials in Li-S batteries. nih.govibs.re.krresearchgate.net These polymeric materials can exhibit high specific capacity and enhanced capacity retention compared to elemental sulfur. nih.govibs.re.krresearchgate.net

For example, a copolymer of sulfur and DIB delivered an initial specific capacity of 1100 mAh g⁻¹ with a capacity retention of 823 mAh g⁻¹ after 100 cycles. ucl.ac.uk The covalent bonding of sulfur within the polymer matrix helps to mitigate the "shuttle effect," a major challenge in Li-S batteries where soluble polysulfides migrate to the anode, leading to capacity fade. ucl.ac.uk Organosulfur compounds, in general, are being explored to overcome the limitations of traditional sulfur cathodes. researchgate.net The ability to tune the electrochemical properties of sulfur-containing polymers by modifying the organic co-monomer makes them a versatile platform for developing advanced battery materials. nih.gov

The dynamic nature of sulfur-sulfur and sulfur-nitrogen bonds provides a pathway for creating self-healing and responsive materials. researchgate.netrsc.org The reversible nature of these covalent bonds allows for the repair of damage and adaptation to external stimuli. researchgate.net Aromatic disulfide exchange, for example, is a dynamic chemistry that has been successfully used to develop self-healing elastomers. researchgate.net

Sulfur-rich polymers can exhibit shape memory and self-healing properties that are modulated by temperature or light. rsc.org The fracture and re-bonding of S-S bonds enable the reconstruction of the cross-linked network, leading to material repair. rsc.org This capability is particularly interesting for applications where material longevity and reliability are critical. researchgate.net The incorporation of sulfur-containing amino acids into peptides has also been shown to create materials with switchable properties that respond to stimuli under biologically relevant conditions. nih.gov This highlights the broad potential of sulfur chemistry in designing smart and adaptive materials. nih.gov

Role of Sulfur, Diimidodimethyl- in Composite Materials and Surface Coatings

Information not available.

Environmental Fate and Degradation Mechanisms of Sulfur, Diimidodimethyl

Analytical Methodologies for Environmental Monitoring and Speciation of Sulfur, Diimidodimethyl-No standardized or research-based analytical methods specifically developed for the detection and quantification of Sulfur, diimidodimethyl- in environmental samples (e.g., water, soil, air) were found in the reviewed literature.

The absence of empirical data for Sulfur, diimidodimethyl- prevents the creation of a scientifically sound article on its environmental behavior. Further research and publication of findings in peer-reviewed journals are necessary to address this knowledge gap.

Industrial Process Development and Scalability of Sulfur, Diimidodimethyl Production

Scalable Synthesis and Purification Technologies for Sulfur, Diimidodimethyl-

The transition from laboratory-scale synthesis to industrial production of Sulfur, diimidodimethyl- necessitates the development of robust and scalable synthesis and purification methods. The choice of synthetic route is critical and is often dictated by factors such as raw material cost, availability, reaction yield, and safety.

One of the primary laboratory methods for the synthesis of N,N'-dialkylsulfur diimides involves the reaction of a primary amine with a sulfur halide, such as sulfur dichloride (SCl₂). For Sulfur, diimidodimethyl-, this would involve the reaction of methylamine (B109427) (CH₃NH₂) with SCl₂. The stoichiometry of this reaction is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts.

Illustrative Synthesis Reaction:

2 CH₃NH₂ + SCl₂ → CH₃N=S=NCH₃ + 2 HCl

A key challenge in scaling up this process is the management of the hydrogen chloride (HCl) byproduct, which is a corrosive gas. In an industrial setting, this would likely be neutralized by the addition of a tertiary amine or another suitable base, which would then require a subsequent separation step.

Another potential scalable route is through a transamidation reaction, where a pre-existing sulfur diimide with less basic substituents is reacted with methylamine. wikipedia.org This method can sometimes offer milder reaction conditions and different byproduct profiles.

Purification Technologies:

The purification of Sulfur, diimidodimethyl- on a large scale would likely involve a multi-step process to achieve the desired purity.

Distillation: Given that Sulfur, diimidodimethyl- is a liquid at or near room temperature, fractional distillation under reduced pressure is a primary candidate for its purification. This technique separates compounds based on their boiling points and is a well-established industrial practice.

Extraction: Liquid-liquid extraction could be employed to remove water-soluble impurities, such as the hydrochloride salt of the amine base used for HCl neutralization.

Chromatography: While typically more expensive for bulk production, preparative chromatography could be used for achieving very high purity levels required for specialized applications.

The following table illustrates a hypothetical comparison of purification technologies for Sulfur, diimidodimethyl- on an industrial scale.

| Purification Technology | Scale of Operation | Estimated Purity | Key Advantages | Key Disadvantages |

| Fractional Distillation | Pilot to Large Scale | 95-99% | Cost-effective, high throughput | Energy-intensive, potential for thermal degradation |

| Liquid-Liquid Extraction | Pilot to Large Scale | Pre-purification step | Removes polar impurities, continuous process possible | Solvent usage and recovery required |

| Preparative Chromatography | Laboratory to Pilot Scale | >99.5% | Very high purity achievable | High cost, solvent-intensive, lower throughput |

Engineering Considerations for Large-Scale Production

The design of a large-scale production facility for Sulfur, diimidodimethyl- involves critical engineering considerations to ensure safe, efficient, and reliable operation.

Reactor Design:

The choice of reactor is paramount. For the reaction between methylamine and sulfur dichloride, a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR) could be considered.

CSTR: A CSTR would allow for good temperature control, which is important for managing the exothermic nature of the reaction. The continuous addition of reactants and removal of products makes it suitable for large-scale production.

PFR: A PFR could offer better control over reaction time and potentially higher conversion rates. However, temperature control might be more challenging.

Materials of construction for the reactor and associated piping would need to be carefully selected to withstand the corrosive nature of the reactants and byproducts, particularly HCl. Glass-lined steel or specialized alloys would likely be required.

Process Control and Automation:

A robust process control system would be essential for monitoring and controlling key parameters such as temperature, pressure, reactant flow rates, and pH. Automation would be employed to ensure consistent product quality and to enhance the safety of the operation by minimizing manual intervention.

Downstream Processing:

The engineering design must also incorporate an efficient downstream processing train for the separation and purification of the product. This would include distillation columns, extraction units, and solvent recovery systems. The design would aim to minimize product loss and maximize the recycling of solvents and unreacted starting materials.

Process Optimization and Efficiency Enhancement in Industrial Contexts

Process optimization is a continuous effort in chemical manufacturing to improve yield, reduce costs, and minimize environmental impact. For the production of Sulfur, diimidodimethyl-, several areas would be targeted for optimization.

Reaction Conditions:

Stoichiometry: Fine-tuning the molar ratio of methylamine to sulfur dichloride to maximize the yield of Sulfur, diimidodimethyl- and minimize the formation of oligomeric or polymeric byproducts.

Temperature: Optimizing the reaction temperature to achieve a high reaction rate while preventing side reactions and thermal degradation of the product.

Solvent: Selecting an appropriate solvent that can facilitate the reaction, aid in heat transfer, and simplify downstream purification.

Catalyst Development:

While the direct reaction may not require a catalyst, research into catalytic routes could lead to more efficient processes with lower energy consumption and higher selectivity.

Waste Minimization and Byproduct Valorization:

An important aspect of process efficiency is the management of waste streams. The HCl byproduct, if neutralized with a base, generates a salt stream. Finding applications for this salt or developing methods to regenerate the base would be beneficial. Unreacted starting materials would be recovered and recycled back into the process.

The following table presents a hypothetical summary of process optimization parameters for the synthesis of Sulfur, diimidodimethyl-.

| Parameter | Unoptimized Process | Optimized Process | Impact of Optimization |

| Reactant Ratio (CH₃NH₂:SCl₂) | 2.1 : 1 | 2.05 : 1 | Reduced excess amine, lower raw material cost |

| Reaction Temperature | 10 °C | 0 °C | Increased selectivity, reduced byproduct formation |

| Reaction Time | 4 hours | 2.5 hours | Increased reactor throughput |

| Product Yield | 75% | 88% | Higher production output, improved efficiency |

| Solvent Recovery | 80% | 95% | Reduced solvent consumption and waste |

Technoeconomic Analyses of Sulfur, Diimidodimethyl- Manufacturing

A technoeconomic analysis (TEA) is crucial for assessing the commercial viability of a proposed industrial process for Sulfur, diimidodimethyl- production. A TEA involves a comprehensive evaluation of the capital and operating costs associated with the manufacturing process.

Capital Costs (CAPEX):

This includes the cost of all equipment, such as the reactor, distillation columns, storage tanks, and control systems. It also encompasses the costs of installation, infrastructure, and engineering. The choice of materials of construction will significantly impact the CAPEX.

Operating Costs (OPEX):

Operating costs are the ongoing expenses required to run the plant and include:

Raw Materials: The cost of methylamine, sulfur dichloride, any base used for neutralization, and solvents. This is often the largest component of the OPEX.

Utilities: The cost of electricity for running pumps and agitators, steam for heating, and cooling water.

Labor: The salaries of operators and other plant personnel.

Maintenance: The cost of maintaining and repairing equipment.

Waste Disposal: The cost associated with treating and disposing of any waste streams.

An illustrative breakdown of the estimated operating costs for a hypothetical Sulfur, diimidodimethyl- production plant is provided in the table below.

| Cost Component | Percentage of Total Operating Cost (Illustrative) | Key Influencing Factors |

| Raw Materials | 60% | Market price of methylamine and sulfur dichloride, reaction yield |

| Utilities | 15% | Energy efficiency of the process, local utility prices |

| Labor | 10% | Level of automation, local labor rates |

| Maintenance | 5% | Materials of construction, preventative maintenance program |

| Waste Disposal | 5% | Volume and nature of waste streams, disposal regulations |

| Other (Overhead, etc.) | 5% | Plant size, administrative costs |

The results of the TEA would be used to determine the minimum selling price of Sulfur, diimidodimethyl- to achieve a desired return on investment. The analysis would also highlight the key cost drivers and areas where process improvements would have the most significant economic impact. Sensitivity analyses would be performed to understand how fluctuations in raw material prices and energy costs would affect the profitability of the process.

Emerging Research Frontiers and Future Perspectives on Sulfur, Diimidodimethyl

Integration of Sulfur, Diimidodimethyl- into Supramolecular Architectures

The integration of Sulfur, diimidodimethyl- into complex supramolecular architectures represents a burgeoning field of study. The foundation of this exploration lies in the understanding and utilization of non-covalent interactions, with a particular focus on chalcogen bonding. A chalcogen bond is a non-covalent interaction where a chalcogen atom (like sulfur) acts as an electrophilic species. rsc.orgnih.gov In Sulfur, diimidodimethyl-, the sulfur atom possesses regions of positive electrostatic potential, known as σ-holes, which can interact with electron-rich atoms like oxygen and nitrogen. nih.govnih.gov This directional and specific interaction is a powerful tool for the rational design of self-assembling systems.

While specific research on the supramolecular chemistry of Sulfur, diimidodimethyl- is still in its early stages, the principles of crystal engineering provide a conceptual framework for its potential applications. The ability of sulfur atoms to participate in various non-covalent interactions suggests that Sulfur, diimidodimethyl- could serve as a versatile building block for the construction of ordered solid-state structures with tailored properties. researchgate.net The interplay of chalcogen bonds with other non-covalent forces, such as hydrogen bonds and van der Waals interactions, could lead to the formation of intricate and functional supramolecular assemblies. nih.gov

Table 1: Key Non-Covalent Interactions Relevant to Sulfur, diimidodimethyl- in Supramolecular Chemistry

| Interaction Type | Description | Potential Role in Supramolecular Assembly |

| Chalcogen Bonding | A directional, non-covalent interaction involving the electrophilic region (σ-hole) on the sulfur atom. rsc.orgnih.gov | Directing the self-assembly of molecules into specific, predictable arrangements in the solid state. researchgate.net |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | While not the primary interaction involving the sulfur diimide core, it can play a cooperative role in guiding the overall supramolecular structure when functional groups capable of hydrogen bonding are present in derivatives. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contributing to the overall stability and packing efficiency of the supramolecular architecture. |

| π-π Interactions | Attractive, non-covalent interactions between aromatic rings. | In derivatives of Sulfur, diimidodimethyl- containing aromatic moieties, these interactions can significantly influence the molecular packing and electronic properties of the resulting supramolecular assembly. soton.ac.uk |

Future research in this area will likely focus on the synthesis of functionalized derivatives of Sulfur, diimidodimethyl- to enhance its self-assembly capabilities and to introduce specific functionalities into the resulting supramolecular materials.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Advanced computational modeling is an indispensable tool for elucidating the fundamental properties of Sulfur, diimidodimethyl- and for predicting its behavior in various chemical environments. Quantum chemical calculations, particularly density functional theory (DFT), are instrumental in understanding the electronic structure, bonding, and reactivity of this compound. nih.gov

Theoretical studies on sulfur diimides have provided valuable insights into their conformational preferences and reaction mechanisms. For instance, computational analyses can determine the relative stabilities of different isomers (E,E-, E,Z-, and Z,Z-) of N,N'-dialkylsulfur diimides and the energy barriers for their interconversion. Such information is crucial for understanding the compound's dynamic behavior and for designing stereoselective reactions.

Furthermore, computational models are being employed to investigate the nature and strength of non-covalent interactions involving Sulfur, diimidodimethyl-. frontiersin.org By mapping the electrostatic potential surface, researchers can identify the electrophilic and nucleophilic regions of the molecule, thereby predicting its propensity to engage in interactions like chalcogen bonding. nih.gov These theoretical predictions are vital for the rational design of host-guest systems and self-assembling materials.

Table 2: Applications of Computational Modeling in the Study of Sulfur, diimidodimethyl-

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reaction energetics. nih.gov | Understanding of bonding, reactivity, and the thermodynamic and kinetic parameters of chemical reactions. |

| Ab initio methods | High-accuracy calculations of molecular properties and intermolecular interaction energies. | Precise determination of conformational energies and the strength of non-covalent interactions. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules and their assemblies over time. | Insights into the self-assembly process and the stability of supramolecular architectures in different environments. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and non-covalent interactions. | Detailed understanding of the nature of chalcogen bonds and other weak interactions involving the sulfur atom. |

The synergy between computational predictions and experimental validation will be pivotal in accelerating the discovery and development of new materials based on Sulfur, diimidodimethyl-.

Novel Synthetic Challenges and Unexplored Reaction Pathways

While general synthetic routes to sulfur diimides are established, the synthesis of specifically functionalized derivatives of Sulfur, diimidodimethyl- presents ongoing challenges and opportunities for methodological innovation. wikipedia.org The development of synthetic protocols that allow for the precise installation of various functional groups onto the methyl substituents or the nitrogen atoms is crucial for tuning the compound's properties and for its integration into more complex molecular systems.

One area of active research is the exploration of catalytic methods for the synthesis of sulfur diimides. The use of transition metal catalysts could offer milder reaction conditions and improved selectivity compared to traditional methods. Furthermore, the development of asymmetric syntheses of chiral sulfur diimides is a significant challenge that, if overcome, would open up new avenues in stereoselective synthesis and chiral materials science.

Beyond synthesis, the reactivity of the sulfur diimide core itself remains a fertile ground for discovery. While reactions such as Diels-Alder cycloadditions are known for sulfur diimides, there are many unexplored reaction pathways. wikipedia.org For example, the electrophilic nature of the sulfur atom suggests its potential to react with a wide range of nucleophiles, leading to the formation of novel sulfur-nitrogen compounds. wikipedia.org The investigation of these reactions could lead to the discovery of new transformations and the synthesis of valuable chemical intermediates.

Key Research Directions in the Synthesis and Reactivity of Sulfur, diimidodimethyl-:

Development of catalytic and stereoselective synthetic methods.

Synthesis of functionalized derivatives for applications in materials science and supramolecular chemistry.

Exploration of the reactivity of the N=S=N core with a broader range of reagents.

Investigation of the coordination chemistry of Sulfur, diimidodimethyl- with metal centers.

Interdisciplinary Research Opportunities for Sulfur, Diimidodimethyl-

The unique properties of Sulfur, diimidodimethyl- position it as a molecule of interest for a variety of interdisciplinary research fields. Its potential applications extend beyond traditional chemistry into materials science, medicinal chemistry, and catalysis.

In materials science , the ability of sulfur-containing compounds to form polymers and to interact with metal surfaces opens up possibilities for the development of novel electronic and optical materials. nih.gov The incorporation of the sulfur diimide moiety into polymer backbones could lead to materials with interesting redox and photophysical properties.

In medicinal chemistry , organosulfur compounds are known to exhibit a wide range of biological activities. frontiersin.orgnih.gov While the pharmacological profile of Sulfur, diimidodimethyl- itself has not been extensively studied, its structural motifs are present in more complex molecules with therapeutic potential. Further research could explore its use as a scaffold for the development of new drug candidates.

In catalysis , the sulfur atom in Sulfur, diimidodimethyl- can act as a Lewis basic site, potentially allowing it to coordinate to metal centers and influence their catalytic activity. nih.gov Moreover, the ability of sulfur diimides to act as chalcogen bond donors could be exploited in the design of novel organocatalysts that utilize this non-covalent interaction to control reaction stereochemistry. rsc.org

The exploration of these interdisciplinary opportunities will require collaboration between synthetic chemists, materials scientists, biologists, and computational chemists to fully realize the potential of this intriguing molecule.

Future Directions in the Valorization of Sulfur-Rich Compounds

The valorization of sulfur-rich compounds is a critical aspect of sustainable chemistry, aiming to transform abundant and often underutilized sulfur resources into valuable products. researchgate.net Elemental sulfur is a major byproduct of the petroleum industry, and finding new applications for it is of significant economic and environmental importance. nih.gov

Research into the valorization of sulfur has led to the development of processes like inverse vulcanization, which allows for the synthesis of sulfur-rich polymers with a range of interesting properties and applications. researchgate.net While Sulfur, diimidodimethyl- is a specific organosulfur compound, the broader context of sulfur valorization provides a framework for considering its potential role in a more circular chemical economy.

Future research in this area could focus on developing synthetic routes to Sulfur, diimidodimethyl- and its derivatives from abundant sulfur sources. Furthermore, exploring the use of this compound as a synthon for the creation of more complex, value-added sulfur-containing molecules is a promising avenue. The desulfurative functionalization of organosulfur compounds is an emerging strategy that could potentially be applied to derivatives of Sulfur, diimidodimethyl- to create new carbon-carbon and carbon-heteroatom bonds. nih.gov

Ultimately, the successful valorization of Sulfur, diimidodimethyl- and other sulfur-rich compounds will depend on the development of efficient and sustainable chemical processes that can transform these molecules into materials and products with real-world applications.

Q & A

Q. What are the standard laboratory synthesis protocols for dimethyl disulfide, and how can reaction conditions be optimized for purity?

Dimethyl disulfide (DMDS) is typically synthesized via the reaction of dimethyl sulfate with sodium disulfide. A detailed protocol involves:

- Adding sulfur powder to a sodium sulfide solution at 80–90°C, followed by cooling to 30°C.

- Dropwise addition of dimethyl sulfate under continuous stirring for 2 hours.

- Distillation to isolate the product after separating waste lye . Optimization strategies include monitoring temperature control to minimize side reactions (e.g., polysulfide formation) and using inert atmospheres to prevent oxidation. Purity can be verified via gas chromatography coupled with mass spectrometry (GC-MS).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing dimethyl disulfide, and how should data interpretation account for potential interferences?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 2.35 ppm for CH₃ groups) and ¹³C NMR (δ 38 ppm for S-S bonded carbons).

- Infrared Spectroscopy (IR) : Peaks at 510–525 cm⁻¹ (S-S stretch) and 2950 cm⁻¹ (C-H stretch).

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 94 for [CH₃S]⁺) . Interferences may arise from residual solvents or oxidation byproducts (e.g., dimethyl trisulfide). Baseline correction and spiking with authentic standards are recommended for validation.

Q. What are the best practices for handling and storing dimethyl disulfide to ensure laboratory safety and compound stability?

DMDS is flammable and toxic upon inhalation. Safety protocols include:

- Storage in airtight containers under nitrogen at ≤4°C to prevent oxidation.

- Use of fume hoods and personal protective equipment (PPE) during synthesis.

- Regular monitoring for degradation products (e.g., sulfoxides) via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of dimethyl disulfide in novel reaction environments, such as catalytic systems or extreme pH conditions?

Density Functional Theory (DFT) simulations can model DMDS’s bond dissociation energies (e.g., S-S bond: ~240 kJ/mol) and electron density maps to predict nucleophilic/electrophilic behavior. For example:

- Proton affinity (PA) calculations (e.g., PA = 672.3 kJ/mol for sulfur dioxide analogs ) can guide acid-catalyzed reaction pathways.

- Solvent effects (polar vs. nonpolar) on reaction kinetics can be simulated using implicit solvation models. Experimental validation via kinetic isotope effects (KIEs) is critical .

Q. How should researchers address contradictions in thermodynamic data (e.g., electron affinity, proton affinity) reported across studies?

Discrepancies in thermodynamic values (Table 1) arise from methodological differences. Resolution strategies include:

- Cross-referencing data from standardized sources (e.g., NIST WebBook ).

- Validating experimental setups using control compounds with well-established values (e.g., SO₂ as a reference for electron affinity measurements).

Table 1 : Electron Affinity (EA) of Sulfur Compounds by Method

| Method | EA (eV) | Reference |

|---|---|---|

| Laser Photoelectron | 1.107 | Nimlos, 1986 |

| Equilibrium Scale | 1.10 | Chowdhury, 1986 |

| Ion-Molecule Reactor | 1.06 | Grabowski, 1984 |

Q. What experimental designs are recommended to study the environmental degradation pathways of dimethyl disulfide, particularly in aqueous systems?

Controlled degradation studies should:

Q. How can advanced spectroscopic methods (e.g., X-ray Absorption Spectroscopy) elucidate the coordination chemistry of dimethyl disulfide in metal-catalyzed reactions?

X-ray Absorption Near Edge Structure (XANES) can identify sulfur-metal bonding modes (e.g., η² vs. η¹ coordination). For example:

- Pre-edge features at 2470–2475 eV indicate S→Metal charge transfer.

- Extended X-ray Absorption Fine Structure (EXAFS) quantifies bond distances and coordination numbers .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are suitable for reconciling conflicting data on dimethyl disulfide’s physicochemical properties (e.g., boiling point, vapor pressure)?

- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., NIST, ATSDR ) and apply weighted averages based on measurement precision.

- Uncertainty Quantification : Calculate confidence intervals for properties like vapor pressure (reported range: 28–30 mmHg at 20°C ) using error propagation models.

Q. How can researchers design experiments to validate hypothesized reaction mechanisms involving dimethyl disulfide in organic synthesis?

Mechanistic studies should combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.